REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].C[O:8][C:9](=O)[CH:10]([NH2:19])[C:11]1[CH:16]=[CH:15][C:14]([F:17])=[C:13]([F:18])[CH:12]=1>C1COCC1>[NH2:19][CH:10]([C:11]1[CH:16]=[CH:15][C:14]([F:17])=[C:13]([F:18])[CH:12]=1)[CH2:9][OH:8] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC(C(C1=CC(=C(C=C1)F)F)N)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
To a well stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a condenser and a dropping funnel
|
Type
|
TEMPERATURE
|
Details
|
The resulting greenish brown suspension was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
carefully quenched sequentially with 5 mL of water, 5 mL of 3N NaOH
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered through a fritted glass funnel
|
Type
|
ADDITION
|
Details
|
To the residue was added 100 mL Et2O
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)C1=CC(=C(C=C1)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |